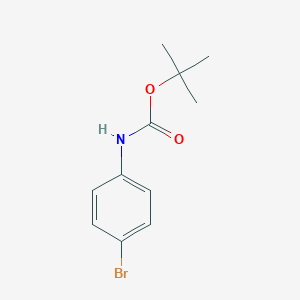

tert-Butyl (4-bromophenyl)carbamate

説明

Significance of tert-Butyl (4-bromophenyl)carbamate as a Versatile Synthetic Intermediate

The significance of this compound in organic synthesis lies in the orthogonal reactivity of its two key functional groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid, to liberate the free amine. mdpi.com This allows for the selective modification of other parts of the molecule without affecting the amino group.

The bromine atom on the aromatic ring provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly valuable in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.

The combination of a stable, yet readily cleavable, protecting group with a versatile reactive center for cross-coupling makes this compound a highly sought-after intermediate. It allows for the sequential and controlled introduction of different functionalities, a crucial strategy in the multi-step synthesis of pharmaceuticals, agrochemicals, and functional materials.

Overview of Research Trajectories and Diverse Applications

Research involving this compound has largely focused on its utility in palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in these transformations, enabling the formation of new bonds with a wide array of coupling partners.

Key Research Applications:

Suzuki-Miyaura Coupling: This is one of the most prominent applications of this compound. It is an ideal substrate for Suzuki coupling reactions, reacting with various boronic acids to form biaryl compounds. chemicalbook.comresearchgate.netchemdad.com These biaryl motifs are common structural features in many biologically active molecules and advanced materials. For instance, it has been used in the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate by reacting it with (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: The bromine atom can be replaced with a variety of nitrogen-containing groups through the Buchwald-Hartwig amination reaction. This provides a direct route to substituted anilines and other arylamines, which are important intermediates in medicinal chemistry.

Synthesis of Pharmaceutical Intermediates: Due to its versatile reactivity, this compound is a key building block in the synthesis of various pharmaceutical compounds. nordmann.global The ability to introduce diverse substituents through cross-coupling reactions allows for the rapid generation of libraries of compounds for drug discovery programs.

Development of New Materials: The biaryl structures synthesized from this compound are of interest in materials science. These compounds can exhibit unique photophysical or electronic properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-(4-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGPDTPSKUUHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378590 | |

| Record name | tert-Butyl (4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131818-17-2 | |

| Record name | tert-Butyl (4-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoaniline, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Tert Butyl 4 Bromophenyl Carbamate

Direct Synthetic Routes to tert-Butyl (4-bromophenyl)carbamate

Direct synthetic routes involve the introduction of a bromine atom onto the phenyl ring of a tert-butyl phenylcarbamate precursor. This approach can be advantageous in certain synthetic sequences.

Visible-Light-Induced Mono-Bromination of Arenes

Recent advancements in photoredox catalysis have enabled the direct mono-bromination of arenes under mild conditions. researchgate.netrsc.org This method offers a highly efficient and regioselective approach for the synthesis of brominated aromatic compounds. researchgate.net

Research Findings:

A study by Loh and co-workers demonstrated the visible-light-induced mono-bromination of electron-rich arenes using bromotrichloromethane (B165885) (BrCCl3) as the bromine source. researchgate.netrsc.org The reaction is catalyzed by Ru(bpy)3Cl2·6H2O and proceeds in the open air, avoiding the need for strong acids or oxidants. researchgate.netrsc.org This method exhibits high para-selectivity, making it particularly suitable for the synthesis of compounds like this compound. researchgate.net While the specific synthesis of this compound was not detailed in the provided search results, the general methodology is applicable to N-Boc protected anilines. The reaction generally provides medium to excellent yields (up to 94%) for various arenes and heteroarenes. researchgate.netrsc.org

| Catalyst | Bromine Source | Conditions | Selectivity | Yield |

| Ru(bpy)3Cl2·6H2O | BrCCl3 | Visible light, air | High para-selectivity | Up to 94% |

The Role of the tert-Butoxycarbonyl Group in Synthetic Strategies for this compound and its Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. wikipedia.org

Introduction of the tert-Butoxycarbonyl Group via Carbamate (B1207046) Formation Reactions

The most common and straightforward method for the synthesis of this compound involves the reaction of 4-bromoaniline (B143363) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). vulcanchem.comsigmaaldrich.comrsc.org This reaction is a standard procedure for the protection of amines. wikipedia.org

Research Findings:

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), often in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) to neutralize the acid generated during the reaction. wikipedia.orgvulcanchem.com The reaction proceeds efficiently at or below room temperature, yielding the desired N-Boc protected 4-bromoaniline in high yields. rsc.org Sigma-Aldrich provides a product specification for N-(tert-Butoxycarbonyl)-4-bromoaniline, indicating its common use as a substrate in Suzuki coupling reactions due to the stability of the Boc group. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| 4-Bromoaniline | Di-tert-butyl dicarbonate | Triethylamine / DMAP | Dichloromethane / THF | High |

Catalytic Deprotection Protocols for tert-Butyl Carbamate Derivatives

The removal of the Boc group is a critical step in many synthetic sequences. While strong acids are commonly used, milder catalytic methods have been developed to enhance functional group tolerance. acs.org

A novel, transition-metal-free method for the deprotection of tert-butyl carbamates involves the use of a triarylamminium radical cation. acs.orgorganic-chemistry.org

Research Findings:

A study by Slanina and Hidasová reported a mild and efficient deprotection protocol using the tris(4-bromophenyl)amminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane. acs.orgorganic-chemistry.orgnih.gov This method facilitates the cleavage of the C-O bond in tert-butyl carbamates under mild conditions, achieving high isolated yields of up to 95%. acs.orgorganic-chemistry.orgnih.gov The reaction is catalytic in MB•+ and is accelerated by the sacrificial triethylsilane. acs.org The proposed mechanism suggests that MB•+ acts as a Lewis acid, promoting the formation of a reactive complex that facilitates the elimination of isobutene. acs.org This method is compatible with a wide range of functional groups. acs.orgnih.gov

| Catalyst | Reagent | Conditions | Key Feature |

| Tris(4-bromophenyl)amminium radical cation (MB•+) | Triethylsilane | Room temperature | Transition-metal-free |

Transition metal catalysts offer an alternative for the deprotection of tert-butyl carbamates, often under neutral conditions. acs.orgresearchgate.net

Research Findings:

One reported method utilizes a triruthenium cluster complex, (μ3,η2,η3,η5-acenaphthylene)Ru3(CO)7, with a stoichiometric amount of a silane (B1218182) derivative like PhMe2SiH. acs.orgresearchgate.net Another approach employs a combination of palladium(II) chloride (PdCl2) with activated carbon and 1,1,3,3-tetramethyldisiloxane. acs.orgresearchgate.net These methods provide effective cleavage of the C-O bond in O-Boc and N-Boc derivatives. researchgate.net However, the removal of trace metal impurities from the final products can be a challenge with these methods. acs.org

| Catalyst System | Reagents | Conditions |

| (μ3,η2,η3,η5-acenaphthylene)Ru3(CO)7 | PhMe2SiH | Mild, neutral |

| PdCl2 / Activated Carbon | 1,1,3,3-tetramethyldisiloxane | Mild |

Acid-Catalyzed Deprotection Methodologies

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound is a critical step in synthetic pathways where the 4-bromoaniline moiety is required for further functionalization. Acid-catalyzed deprotection is the most common and conventional method to achieve this transformation. The general mechanism relies on the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and the unstable carbamic acid, which then decarboxylates to yield the free amine, 4-bromoaniline. mdpi.comorganic-chemistry.org This process generates gaseous byproducts, isobutylene (B52900) and carbon dioxide, which typically simplifies reaction workup.

The choice of acidic reagent and reaction conditions is crucial and is often dictated by the presence of other acid-sensitive functional groups within the molecule. nih.gov A wide array of acid catalysts has been developed, ranging from strong mineral acids to milder solid-state and in-situ generated acids, to enhance selectivity and compatibility with various substrates.

Conventional Strong Acid Reagents

Traditionally, the deprotection of the Boc group is accomplished using strong acids. mdpi.com Reagents such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727) are frequently employed. smolecule.comnih.gov These methods are highly effective and typically proceed rapidly at room temperature. However, their high acidity can be a drawback, potentially leading to the degradation of sensitive substrates or the cleavage of other acid-labile protecting groups. mdpi.comnih.gov Aqueous phosphoric acid has been presented as a greener and milder alternative for the deprotection of tert-butyl carbamates, offering high yields and a convenient workup. organic-chemistry.org

Advanced and Milder Acidic Methodologies

To address the limitations of strong acids, several milder and more selective acid-catalyzed deprotection strategies have been developed.

In-situ Acid Generation: One approach involves the generation of an acid catalyst within the reaction mixture. For instance, the use of oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection. nih.gov This system is believed to generate HCl in situ, which then catalyzes the cleavage. This method has shown broad tolerance for other sensitive functional groups. nih.gov

Deep Eutectic Solvents (DES): A sustainable approach utilizes Brønsted acidic deep eutectic solvents. A system composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA) serves as both the reaction medium and the catalyst. mdpi.com This method allows for the efficient deprotection of a wide variety of N-Boc derivatives in high yields with short reaction times and a simple workup, presenting an environmentally benign alternative to standard protocols. mdpi.com

Solid Acid Catalysts: For applications in continuous flow chemistry, solid Brønsted acid catalysts like H-BEA zeolite have been explored. rsc.org These heterogeneous catalysts facilitate N-Boc deprotection in a continuous flow reactor, which can enhance efficiency and productivity compared to batch processes. Using tetrahydrofuran (THF) as a solvent at elevated temperatures (e.g., 140 °C), H-BEA zeolite affords high yields of various amines with short residence times. rsc.org This method is particularly advantageous as it simplifies product separation and catalyst recycling. rsc.org

Fluorinated Alcohols: Fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be used as solvents to promote the thermolytic deprotection of N-Boc groups, often accelerated by microwave irradiation. researchgate.net While primarily a thermal method, the acidic nature of these solvents contributes to the cleavage of the C-O bond. researchgate.netacs.org

The following table summarizes various research findings on the acid-catalyzed deprotection of N-Boc protected amines, illustrating the diversity of applicable conditions.

| Substrate | Acidic Reagent/System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Boc Aniline | Choline chloride/pTSA (1:1) | None (DES) | Room Temp. | 15 min | 98 | mdpi.com |

| N-Boc-p-chloroaniline | H-BEA zeolite | THF | 140 °C (Flow) | <1 min | >95 | rsc.org |

| N-Boc-d-tryptophan methyl ester | Oxalyl chloride (1.5 eq) | Methanol | Room Temp. | 4 h | 90 | nih.gov |

| N-Boc Aryl Amines | None | TFE | 150 °C | 60 min | 49-72 | nih.gov |

| General N-Boc Amines | Aqueous H₃PO₄ (85%) | None | 50 °C | 0.5-3 h | 89-98 | organic-chemistry.org |

| tert-Butyl (4-bromophenyl)methylcarbamate | Trifluoroacetic acid | Not specified | Not specified | Not specified | Not specified | smolecule.com |

Reactivity and Mechanistic Investigations of Tert Butyl 4 Bromophenyl Carbamate

Cross-Coupling Reaction Paradigms Utilizing tert-Butyl (4-bromophenyl)carbamate

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for constructing complex molecular architectures from simpler precursors.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide. This compound is frequently used as the organohalide partner in these reactions to create biaryl structures. vulcanchem.com The reaction's success and efficiency are highly dependent on the specific conditions employed.

The optimization of reaction parameters is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. A study involving the related substrate tert-butyl bis(4-bromophenyl)carbamate demonstrated the significant impact of solvent and temperature. mdpi.com When the reaction with (4-(hexyloxy)phenyl)boronic acid was conducted in boiling tetrahydrofuran (B95107) (THF), the yield of the desired bis-coupled product was only 15%. mdpi.com Changing the solvent to toluene (B28343) and increasing the reaction time to 50 hours at reflux temperature led to a significantly improved outcome. mdpi.com

In a typical procedure, the reaction is performed using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate in a suitable solvent system. mdpi.com The mixture is degassed and heated under an inert atmosphere for a prolonged period to ensure the reaction goes to completion. mdpi.com

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Data derived from a study on a structurally related carbamate (B1207046). mdpi.com

The choice of ligand coordinated to the palladium center is a crucial factor that can influence the catalytic activity, stability, and even the stereochemical outcome of the Suzuki-Miyaura reaction. nih.govnih.gov While simple catalysts like Pd(PPh₃)₄ are effective, more sterically hindered and electron-rich phosphine (B1218219) ligands can lead to more efficient catalysis, especially for challenging substrates. nih.govrsc.org The ligand's role is to facilitate the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. core.ac.uk For instance, the steric bulk of ligands like P(t-Bu)₃ is known to favor the formation of highly active monoligated palladium complexes. nih.govrsc.org The selection of an appropriate ligand is essential for optimizing the reaction, often leading to higher yields and milder reaction conditions. nih.govcore.ac.uk

The Sonogashira coupling is a powerful method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically co-catalyzed by palladium and copper, is conducted under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org this compound can be effectively coupled with various alkynes using this methodology.

A significant variation of this reaction is the carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide (CO) to form an α,β-alkynyl ketone. amazonaws.comnih.gov This three-component reaction provides a direct route to valuable synthetic intermediates. In a specific example, this compound was reacted with 1-ethynyl-4-tert-butylbenzene in the presence of a palladium catalyst and near-stoichiometric carbon monoxide. amazonaws.com The reaction proceeded efficiently to yield the corresponding alkynylated ketone. amazonaws.com

Table 2: Example of Carbonylative Sonogashira Coupling

Data from a study on carbonylative Sonogashira coupling. amazonaws.com

This reaction demonstrates the utility of this compound in multi-component reactions to rapidly build molecular complexity. amazonaws.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. acs.org In this context, tert-butyl carbamate itself is frequently used as an ammonia (B1221849) surrogate, coupling with aryl halides to produce Boc-protected primary anilines. acs.org

While direct examples involving this compound as the substrate are less common, the principles of the reaction are highly relevant. In a related study, the Buchwald-Hartwig amination of an iodo N-acetyl diazocine with tert-butyl carbamate successfully yielded the Boc-protected amino-substituted product in 72% yield. beilstein-journals.org This highlights the general utility of using tert-butyl carbamate as the amine source in these couplings. The success of such reactions often depends on the choice of a suitable palladium catalyst and ligand, with bulky, electron-rich phosphine ligands being particularly effective. acs.org

Palladium-Catalyzed Sonogashira Coupling Reactions

Other Key Transformation Pathways Involving this compound

Beyond its role in coupling reactions, this compound is involved in other significant chemical transformations, primarily centered on the reactivity of the carbamate functional group. These pathways include hydrolysis to regenerate the parent amine and dehydration to form reactive isocyanate intermediates.

Hydrolysis Reactions of Carbamate Derivatives

The hydrolysis of the carbamate group, which results in the deprotection of the amine, is a fundamental reaction. For aryl carbamates like this compound, this transformation can proceed through different mechanisms depending on the reaction conditions, particularly the pH. rsc.orgresearchgate.net The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which facilitates its removal. organic-chemistry.orgfishersci.co.uk

Under basic conditions, the hydrolysis of aryl carbamates is catalyzed and typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the aryloxy group to form a transient isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine and carbon dioxide. The rate of this process is significantly influenced by substituents on the aryl ring. rsc.org

Alternatively, a BAc2 (Base-catalyzed Acyl substitution) mechanism can operate, especially for carbamates that lack an ionizable N-H proton (i.e., N,N-disubstituted carbamates). acs.orgresearchgate.net This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. acs.orgresearchgate.net For N-monosubstituted aryl carbamates, the E1cB pathway is generally much faster and thus the dominant mechanism. acs.org

Acid-catalyzed hydrolysis is the most common method for Boc group removal. fishersci.co.ukmasterorganicchemistry.com The reaction is typically carried out with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.ukresearchgate.net The mechanism involves protonation of the carbonyl oxygen, which weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and the carbamic acid, which then decarboxylates to yield the free amine. semanticscholar.orgstackexchange.com Aqueous phosphoric acid has also been demonstrated as an effective and mild reagent for this deprotection. researchgate.net

| Feature | E1cB Mechanism | BAc2 Mechanism | Acid-Catalyzed Mechanism |

|---|---|---|---|

| Conditions | Basic (e.g., OH⁻) | Basic (for N,N-disubstituted carbamates) | Acidic (e.g., TFA, HCl, H₃PO₄) |

| Key Intermediate | Isocyanate | Tetrahedral Intermediate | tert-Butyl Cation & Carbamic Acid |

| Rate-Determining Step | Formation of isocyanate from the conjugate base | Nucleophilic attack to form the tetrahedral intermediate | Fragmentation of the protonated carbamate |

| Substrate Requirement | Must possess an N-H proton | Typically for carbamates lacking an N-H proton | Applicable to tert-butyl carbamates |

| Relative Rate | Generally much faster than BAc2 for N-H carbamates. acs.org | Up to 10⁸ times slower than E1cB. acs.org | Generally fast and efficient. fishersci.co.uk |

Dehydration Reactions in Derivative Synthesis

The tert-butoxycarbonyl group in compounds like this compound can facilitate the synthesis of derivatives through dehydration reactions, which typically generate highly reactive isocyanate intermediates. These isocyanates are valuable precursors for synthesizing ureas, other carbamates, and various heterocyclic compounds. nih.govrsc.org

A common strategy involves the in situ generation of the isocyanate, which is then trapped by a suitable nucleophile. One such method employs a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.gov This system activates the Boc-protected amine, leading to the formation of an intermediate imino triflate that subsequently eliminates to provide the isocyanate. nih.gov This reactive species can then be intercepted by amines or alcohols to yield unsymmetrical ureas and carbamates. acs.orgorganic-chemistry.org

Another approach utilizes a simple base, such as lithium tert-butoxide (t-BuOLi), to promote the conversion of Boc-protected amines into isocyanates. rsc.org This metal-free method is advantageous as it avoids toxic reagents. rsc.org The proposed mechanism involves the base promoting the formation of the isocyanate, which is then attacked by a nucleophile (alcohols, thiols, or other amines) to furnish the final product. rsc.org The dehydration of a carbamic acid, formed from an arylamine and carbon dioxide, can also be achieved using sulfonium (B1226848) reagents to generate the isocyanate intermediate. acs.org

| Reagents | Intermediate | Products via Trapping | Reference |

|---|---|---|---|

| 2-Chloropyridine + Trifluoromethanesulfonyl Anhydride | Imino triflate | Ureas, Amides, Carbamates | nih.gov |

| Lithium tert-butoxide (t-BuOLi) | Isocyanate | Carbamates, Thiocarbamates, Ureas | rsc.org |

| CO₂, DBU, and a sulfonium reagent | Carbamic acid | Unsymmetrical Ureas, Carbamates | acs.org |

| Diiodosilane | Isocyanate | Ureas | organic-chemistry.org |

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. Investigations have shed light on non-classical deprotection pathways and the intricate catalytic cycles of organometallic cross-coupling reactions.

Radical Pathways in Carbamate Deprotection

While acidic hydrolysis is the standard method for Boc deprotection, alternative pathways involving radical intermediates have been developed, offering milder and more selective conditions. A notable example is the use of the stable triarylamminium radical cation, tris(4-bromophenyl)amminium, commonly known as "magic blue" (MB•+), in combination with a hydrosilane like triethylsilane. nih.govacs.org

This method facilitates the catalytic de-tert-butylation of various functional groups, including N-Boc derivatives, under neutral conditions. nih.govresearchgate.net The proposed mechanism does not involve direct oxidation of the carbamate by the radical cation. nih.govacs.org Instead, the magic blue radical cation is believed to activate the Si-H bond of the silane (B1218182), leading to the cleavage of the C-O bond of the tert-butyl group. nih.gov This process is highly efficient for tert-butyl esters, carbonates, ethers, and carbamates, with the reaction being accelerated by the sacrificial silane. organic-chemistry.orgacs.org The reaction is chemoselective; for instance, an N-Boc group can be cleaved faster than a tert-butyl ester in certain substrates. nih.govacs.org This radical-mediated approach avoids the use of strong acids or bases, making it compatible with sensitive functional groups. acs.org

Another radical-based approach involves a reductive cleavage using an arene-catalyzed lithiation reaction. This method is proposed to proceed via the reductive cleavage of the tert-butyl-oxygen bond, generating a tert-butyl radical and a lithium carbamate intermediate, which upon workup yields the deprotected amine. semanticscholar.org

| Method | Key Reagents | Proposed Mechanism | Advantages |

|---|---|---|---|

| Catalytic De-tert-butylation | Tris(4-bromophenyl)amminium radical cation (Magic Blue), Triethylsilane | MB•+ catalytically activates the Si-H bond, leading to cleavage of the tert-butyl C-O bond. nih.gov | Mild, neutral conditions; high yields; transition-metal-free. acs.org |

| Reductive Cleavage | Arene catalyst (e.g., DTBB), Lithium metal | Reductive cleavage of the t-Bu-O bond generates a tert-butyl radical and a lithium carbamate. semanticscholar.org | Mild reaction conditions. |

Catalytic Cycle Elucidation in Organometallic Reactions

The dual functionality of this compound, possessing both an aryl bromide and a protected amine, makes it an ideal substrate for mechanistic studies in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The general catalytic cycle for this reaction is well-established and can be applied to transformations involving this specific substrate. dur.ac.ukdiva-portal.org

The Buchwald-Hartwig amination cycle typically begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex, which is often generated in situ. This step cleaves the carbon-bromine bond and forms a palladium(II) intermediate. dur.ac.uk

Following oxidative addition, the next step involves the coordination of the amine nucleophile to the palladium(II) center and subsequent deprotonation by a base (e.g., sodium tert-butoxide). This forms a palladium-amido complex. The final step is reductive elimination , where the new carbon-nitrogen bond is formed, yielding the coupled product and regenerating the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. diva-portal.org

The specific ligands coordinated to the palladium center, often bulky and electron-rich phosphines, play a critical role in facilitating each step of the cycle, particularly the rate-limiting reductive elimination. diva-portal.org Similarly, in Suzuki couplings, a related palladium-catalyzed cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination is operative. mdpi.comresearchgate.net

Design and Synthesis of Advanced Derivatives and Analogs of Tert Butyl 4 Bromophenyl Carbamate

Strategies for Functionalization of the Aryl Moiety

The presence of a bromine atom on the phenyl ring of tert-butyl (4-bromophenyl)carbamate provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of substituents, enabling the synthesis of diverse molecular architectures.

Introduction of Diverse Substituents via Cross-Coupling Reactions

The N-(tert-butoxycarbonyl)-4-bromoaniline structure is an ideal substrate for Suzuki-Miyaura coupling reactions. chemdad.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with various organoboron compounds, such as boronic acids. chemdad.commdpi.com This strategy has been successfully employed to synthesize biaryl compounds, which are significant structural motifs in materials science and medicinal chemistry. chemdad.commdpi.com

For instance, the Suzuki coupling of this compound with 4-pyridineboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate, yields tert-butyl 4-(pyridin-4-yl)phenylcarbamate. ambeed.com This reaction effectively introduces a heterocyclic pyridine (B92270) ring onto the phenyl scaffold. ambeed.com The bromine atom's position on the phenyl ring makes it highly amenable to such cross-coupling reactions, enabling targeted functionalization.

Detailed research has optimized the conditions for these reactions, exploring different solvents, temperatures, and catalysts to maximize yields. For example, in the synthesis of bis-coupled products from the related tert-butyl bis(4-bromophenyl)carbamate, solvents like dioxane and toluene (B28343) were found to be more effective than THF, leading to significantly higher yields of the desired biaryl product. mdpi.com

| Starting Material | Coupling Partner | Catalyst System | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 4-Pyridineboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 90°C, 14h | tert-Butyl 4-(pyridin-4-yl)phenylcarbamate | 75% | ambeed.com |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene, reflux, 50h | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | 73% | mdpi.com |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane, reflux, 50h | tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | 65% | mdpi.com |

Synthesis of Poly-substituted Aryl Carbamates

Beyond single substitutions, this compound serves as a precursor for poly-substituted aryl carbamates. These compounds are synthesized by introducing multiple functional groups onto the aromatic ring, often through a sequence of reactions.

One effective strategy involves a directed ortho-lithiation, where the carbamate (B1207046) group directs a strong base to deprotonate the adjacent position on the aryl ring. This creates a lithiated intermediate that can react with various electrophiles, installing a second substituent. This method has been instrumental in synthesizing 2,4-disubstituted phenylcarbamate derivatives. researchgate.netmdpi.com

Another approach involves starting with a di-substituted aniline, such as 2-nitro-4-bromoaniline. The synthesis proceeds by first protecting the amine with a tert-butoxycarbonyl (Boc) group, followed by reduction of the nitro group to an amine. This new amino group can then be functionalized, for example, through an amidation reaction with various carboxylic acids, to yield novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives. researchgate.net This multi-step process allows for the controlled introduction of different functionalities at specific positions on the phenyl ring. researchgate.net

Modifications of the Carbamate Linkage

Alterations to the tert-Butyl Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions. smolecule.com Deprotection is a key "alteration" that unmasks the amine for further reactions.

Typically, the Boc group is cleaved using strong acids like trifluoroacetic acid in a solvent such as acetone (B3395972) or dichloromethane (B109758). mdpi.com However, these harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. acs.org

Recent research has focused on developing milder deprotection methods. One innovative catalytic protocol uses the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane. acs.org This system facilitates the cleavage of the C–O bond in tert-butyl carbamates at room temperature without the need for strong acids or transition metals, making it suitable for structurally diverse and sensitive substrates. acs.org During this process, the tert-butyl group is released as isobutene gas. acs.org

N-Substitution Patterns and their Impact on Reactivity (e.g., N-methylated derivatives)

Introducing a substituent on the carbamate nitrogen, such as a methyl group, creates N-substituted derivatives like tert-butyl (4-bromophenyl)(methyl)carbamate. smolecule.com This N-methylation significantly alters the compound's properties. Structurally, it introduces steric bulk around the nitrogen atom and changes the electronic environment of the carbamate. smolecule.com

These changes affect the reactivity profile. For example, N-methylated analogs are also used as substrates in cross-coupling reactions, but their reactivity can differ from the non-methylated parent compound. smolecule.com The N-methyl group can influence the rate and outcome of reactions, including nucleophilic substitution at the bromine-substituted carbon. smolecule.com The synthesis of these N-methylated derivatives typically involves the reaction of the corresponding N-methylaniline with di-tert-butyl dicarbonate (B1257347). smolecule.com

| Compound | Structure | Key Feature | Impact on Reactivity | Reference |

|---|---|---|---|---|

| This compound | Boc-NH-Ph-Br | Unsubstituted carbamate nitrogen (N-H) | Standard substrate for cross-coupling; amine can be deprotonated. | chemdad.com |

| tert-Butyl (4-bromophenyl)(methyl)carbamate | Boc-N(CH₃)-Ph-Br | N-methylated carbamate nitrogen | Altered steric and electronic profile; impacts reactivity in coupling reactions. Lacks acidic N-H proton. | smolecule.com |

Synthesis of Heterocyclic Derivatives Containing the (4-bromophenyl)carbamate Scaffold

The (4-bromophenyl)carbamate scaffold is a valuable starting point for constructing more complex heterocyclic systems. A powerful one-pot, transition-metal-free protocol has been developed for the synthesis of halobenzo[b]furans from O-aryl carbamates. mdpi.com

This strategy begins with a directed ortho-lithiation of an O-aryl carbamate, followed by alkynylation using an arylsulfonylalkyne as the electrophile. This step creates an O-2-alkynylaryl carbamate intermediate. The subsequent crucial step involves the in situ alkaline hydrolysis of the carbamate group, which generates a phenoxide intermediate. This intermediate then undergoes a heterocyclization reaction to form the final benzo[b]furan ring system. mdpi.com This methodology allows for the creation of a variety of substituted benzo[b]furans, demonstrating the utility of the carbamate group not just as a protecting group but as a directing group to facilitate complex cyclizations. mdpi.com

Advanced Research Applications of Tert Butyl 4 Bromophenyl Carbamate in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

tert-Butyl (4-bromophenyl)carbamate is a highly valued compound in organic synthesis. Its utility stems from the presence of two key functional groups: a bromo-substituent on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amine. This dual functionality allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules. The Boc group provides a stable and reliable means of protecting the amine functionality during various reaction steps and can be removed under mild acidic conditions when desired. acs.org The bromine atom, on the other hand, serves as a reactive handle for introducing further structural diversity, most notably through cross-coupling reactions.

Building Blocks for Complex Organic Molecules

The strategic importance of this compound lies in its capacity to serve as a foundational element in the construction of intricate molecular architectures. The bromine atom on the phenyl ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com This reaction enables the formation of new carbon-carbon bonds, allowing for the attachment of a wide array of organic fragments to the phenyl ring.

This capability is crucial for synthesizing complex structures from simpler, commercially available starting materials. For instance, the bromine can be replaced with aryl, heteroaryl, or alkyl groups, paving the way for the creation of diverse molecular scaffolds. This versatility has made it an indispensable tool for chemists aiming to build complex target molecules with a high degree of control and efficiency.

Precursors for Pharmaceutical Compounds

The structural motifs present in this compound are frequently encountered in medicinally active compounds, making it a valuable precursor in pharmaceutical research and development. smolecule.comnordmann.globallookchem.com Its role extends to both the synthesis of known bioactive molecules and the exploration of new chemical entities with potential therapeutic applications.

The carbamate (B1207046) and bromophenyl moieties are key components in the synthesis of various biologically active molecules. smolecule.com The Boc-protected amine allows for the selective modification of other parts of the molecule without affecting the nitrogen atom. Once the desired molecular framework is assembled, the Boc group can be readily removed to reveal the primary or secondary amine, a common functional group in many pharmaceuticals.

For example, this intermediate is utilized in the synthesis of compounds that interact with specific biological targets like enzymes or receptors. The ability to perform cross-coupling reactions at the bromine position allows for the systematic modification of the phenyl ring, which is a common strategy in medicinal chemistry to optimize the potency and selectivity of a drug candidate. This process, known as structure-activity relationship (SAR) studies, is fundamental to the drug discovery process.

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The general strategy involves using the carbamate as a starting material and introducing various substituents through reactions at the bromine atom to create a library of new compounds. These derivatives are then screened for their activity against different strains of bacteria and fungi.

Research has shown that certain structural features can enhance the antimicrobial properties of a molecule. For instance, the presence of a halogen atom, such as bromine, on an aromatic ring can sometimes contribute to a compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes. While specific derivatives have shown varying levels of activity, this area of research highlights the importance of this compound as a scaffold for generating new molecules with potential therapeutic value. researchgate.netbath.ac.uknih.gov

Contribution to Organic Optoelectronic Materials Development

Beyond its applications in the life sciences, this compound is also making significant inroads into the field of materials science, particularly in the development of organic optoelectronic materials. These materials are at the heart of next-generation technologies such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Synthesis of Triarylamine Derivatives for Organic Photovoltaic Materials

A key area of application for this compound in materials science is in the synthesis of triarylamine derivatives. Triarylamines are electron-rich molecules that are widely used as donor materials in organic solar cells. mdpi.com The efficiency of these devices is highly dependent on the chemical structure of the donor and acceptor materials.

In a typical synthetic route, this compound or its derivatives undergo Suzuki cross-coupling reactions to attach other aromatic groups, leading to the formation of complex triarylamine structures. mdpi.comresearchgate.netconsensus.app The Boc-protecting group plays a crucial role in these syntheses, ensuring that the amine nitrogen does not interfere with the palladium catalyst. After the desired triarylamine core has been assembled, the Boc group is removed to yield the final functional material. This synthetic strategy offers a high degree of control over the final structure of the triarylamine, allowing for the fine-tuning of its electronic properties to optimize the performance of the photovoltaic device. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on Tert Butyl 4 Bromophenyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For tert-butyl (4-bromophenyl)carbamate, both proton (¹H) and carbon (¹³C) NMR are routinely employed to verify its structure.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy of this compound provides characteristic signals that confirm the presence of its distinct proton environments. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the 4-bromophenyl group appear as two doublets in the range of δ 7.25-7.42 ppm. rsc.orgsemanticscholar.org These signals arise from the coupling between adjacent protons on the benzene (B151609) ring. A broad singlet, typically observed around δ 6.47-6.51 ppm, is attributed to the N-H proton of the carbamate (B1207046) group. rsc.orgrsc.org The most upfield signal is a sharp singlet at approximately δ 1.51-1.54 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. rsc.orgsemanticscholar.org

¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.38 - 7.42 | d | 2H | Ar-H | semanticscholar.orgrsc.org |

| 7.25 - 7.28 | d | 2H | Ar-H | rsc.orgsemanticscholar.orgrsc.org |

| 6.47 - 6.51 | bs | 1H | N-H | rsc.orgrsc.org |

| 1.51 - 1.54 | s | 9H | C(CH₃)₃ | rsc.orgsemanticscholar.orgrsc.org |

d = doublet, bs = broad singlet, s = singlet

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule. The spectrum typically shows signals for the carbonyl carbon of the carbamate group around δ 152.5-152.6 ppm. rsc.orgsemanticscholar.orgrsc.org The aromatic carbons of the 4-bromophenyl ring exhibit distinct signals, with the carbon attached to the bromine atom appearing at a lower field. The signals for the aromatic carbons are generally found in the region of δ 115.4-137.5 ppm. rsc.orgsemanticscholar.orgrsc.org The quaternary carbon of the tert-butyl group resonates at approximately δ 80.9-81.0 ppm, and the methyl carbons of the tert-butyl group produce a strong signal around δ 28.3-28.4 ppm. rsc.orgsemanticscholar.orgrsc.org

¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment | Reference |

| 152.54 - 152.63 | C=O (carbamate) | rsc.orgsemanticscholar.orgrsc.org |

| 137.46 - 137.56 | Ar-C | rsc.orgsemanticscholar.orgrsc.org |

| 131.86 - 131.98 | Ar-C | rsc.orgsemanticscholar.orgrsc.org |

| 120.02 - 120.05 | Ar-C | rsc.orgsemanticscholar.org |

| 115.43 - 115.52 | Ar-C (C-Br) | rsc.orgsemanticscholar.orgrsc.org |

| 80.92 - 81.02 | C(CH₃)₃ | rsc.orgsemanticscholar.orgrsc.org |

| 28.31 - 28.42 | C(CH₃)₃ | rsc.orgsemanticscholar.orgrsc.org |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation patterns of molecules, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for the analysis of this compound and its derivatives as it provides highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of the molecule and its fragments. For instance, in the analysis of derivatives of this compound, HRMS is used to confirm the successful incorporation of different substituents by verifying the exact mass of the resulting product. nii.ac.jpmdpi.comresearchgate.net For example, the structure of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a derivative, was confirmed by HRMS, which showed the [M+H]⁺ ion at m/z 622.3888, closely matching the calculated value of 622.3891. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to specific vibrational modes of its functional groups. A prominent feature in the IR spectrum of carbamates is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1688-1720 cm⁻¹. nii.ac.jpmdpi.com The N-H stretching vibration of the carbamate group is also a key diagnostic peak, usually observed as a sharp band around 3326-3415 cm⁻¹. nii.ac.jp Other notable absorptions include those for C-H stretching and bending vibrations, as well as C-N and C-O stretching vibrations. nii.ac.jpmdpi.com

Key IR Absorption Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 3326 - 3415 | N-H Stretch | nii.ac.jp |

| 1688 - 1720 | C=O Stretch (carbamate) | nii.ac.jpmdpi.com |

| 1526 | N-H Bend / C-N Stretch | nii.ac.jp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring their absorption of UV and visible light, which corresponds to electronic transitions between different energy levels. For aromatic compounds like this compound and its derivatives, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene ring. The analysis of a derivative, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, in dichloromethane (B109758) (CH₂Cl₂) revealed two main absorption maxima (λmax) at 219 nm and 284 nm. mdpi.com These absorptions are indicative of the electronic transitions within the conjugated biphenyl (B1667301) system. The position and intensity of these bands can be influenced by the substituents on the aromatic rings and the solvent used for the analysis. mdpi.com

UV-Vis Absorption Data for a Derivative, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| 219 | 20,836 | CH₂Cl₂ | mdpi.com |

| 284 | 54,041 | CH₂Cl₂ | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. This method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison serves as a critical checkpoint for the structural integrity of the target molecule.

For this compound, with a molecular formula of C₁₁H₁₄BrNO₂, the theoretical elemental composition can be calculated to provide a benchmark for experimental results.

Theoretical Elemental Composition of tert-Butyl (4-bromophenyl)carbamate

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 48.56% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.19% |

| Bromine | Br | 79.904 | 1 | 79.904 | 29.36% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.15% |

| Oxygen | O | 15.999 | 2 | 31.998 | 11.76% |

| Total | 272.142 | 100.00% |

Note: Table generated based on atomic masses and the molecular formula of this compound.

In research involving derivatives of this compound, elemental analysis is routinely used to confirm the successful synthesis of the new chemical entities. For instance, in the synthesis of tert-butyl [(4-bromophenyl)(imino)methyl]carbamate, the experimental findings for carbon, hydrogen, and nitrogen content closely matched the calculated theoretical values, thereby verifying its composition. mdpi.com Similarly, the elemental analysis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a more complex derivative, showed a strong correlation between the found and calculated percentages of C, H, and N, substantiating the structure of the synthesized compound. mdpi.com

Elemental Analysis Data for a Derivative: tert-Butyl [(4-bromophenyl)(imino)methyl]carbamate

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 45.73 | 45.83 |

| Hydrogen | 4.80 | 4.77 |

| Nitrogen | 8.89 | 8.83 |

Data sourced from a study on the synthesis of amidoximes. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of chemical compounds. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The output, a chromatogram, displays peaks corresponding to each component, with the area of the peak being proportional to its concentration. This allows for the quantification of the purity of the target compound.

For this compound, commercial suppliers often specify a purity of greater than 97.0% as determined by HPLC. tcichemicals.com This high level of purity is crucial for its use as a reactant in subsequent chemical transformations, ensuring that side reactions due to impurities are minimized.

In the synthesis of various derivatives, HPLC is a standard method to monitor reaction progress and confirm the purity of the final products. For example, studies on heterocyclic P2Y₁₄ receptor antagonists derived from this compound reported that all tested derivatives exhibited a purity of over 95% by HPLC analysis, with detection at a wavelength of 254 nm. nih.gov This wavelength is commonly used as it falls within the UV absorption range for aromatic compounds.

The choice of HPLC conditions, such as the type of column and the composition of the mobile phase, is critical for achieving effective separation. A C18 column, a type of reversed-phase column, is frequently used for the analysis of nonpolar to moderately polar compounds like this compound and its derivatives. For instance, a derivative, tert-butyl (3-(benzyloxy)-4-bromophenyl)carbamate, was analyzed using a C18 column, yielding a specific retention time. vulcanchem.com

Reported HPLC Purity for this compound and its Derivatives

| Compound | Purity (%) | HPLC Column Type | Detection Wavelength |

|---|---|---|---|

| This compound | >97.0 | Not Specified | Not Specified |

| tert-Butyl (4-bromothiophen-2-yl)carbamate | >98.0 | Not Specified | Not Specified |

| Various P2Y₁₄ Receptor Antagonist Derivatives | >95 | Not Specified | 254 nm |

| 1,3-Diarylpyrazolyl-acylsulfonamide Derivative | 83 | Not Specified | Not Specified |

Data compiled from various research articles and supplier information. tcichemicals.comnih.govapicalscientific.comnih.gov

The data illustrates the common use of HPLC to ensure that the purity of this compound and its derivatives meet the stringent requirements for research and development.

Computational and Theoretical Investigations of Tert Butyl 4 Bromophenyl Carbamate

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For tert-butyl (4-bromophenyl)carbamate and its derivatives, these approaches are crucial for understanding structure-activity relationships.

Molecular modeling studies have been applied to derivatives of tert-butyl phenylcarbamate to explore their interactions with biological targets. For instance, in the development of novel antimicrobial agents, molecular docking, a key molecular modeling technique, was used to investigate the binding of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives into the active sites of enzymes like Mycobacterium tuberculosis enoyl reductase (InhA) and Candida albicans dihydrofolate reductase. researchgate.net These studies help determine the probable binding modes and rationalize the observed biological activities. researchgate.net

Table 1: Predicted Geometrical Parameters from Computational Models

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| Amide Bond | Planar | Influences molecular rigidity and interaction capabilities. |

| Dihedral Angle (Bromophenyl vs. Carbamate) | Approx. 120° vulcanchem.com | Determines the 3D shape and potential for steric hindrance. |

| Boc Group Conformation | Stable | Provides stability to the amine functionality during synthesis. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity.

DFT methods can be employed to model reaction intermediates and transition states, allowing for the prediction of energy barriers in reactions like carbamate (B1207046) formation. By calculating activation energies, researchers can gain insights into reaction kinetics and optimize synthetic pathways. The electronic effects of the substituents are a key aspect of these studies. The electron-withdrawing nature of the bromine atom at the 4-position on the phenyl ring influences the molecule's electrophilicity and reactivity, particularly in reactions like nucleophilic aromatic substitution. This contrasts with analogues where the phenyl ring is replaced by a pyridine (B92270) ring, which introduces different electronic effects due to the nitrogen atom.

Various physicochemical properties can also be calculated to predict the molecule's behavior in different environments. These descriptors are valuable in fields like medicinal chemistry and materials science.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Calculated Value | Method/Source |

|---|---|---|

| Molecular Weight | 272.14 g/mol | PubChem epa.govnih.gov |

| Monoisotopic Mass | 271.020792 g/mol | EPA CompTox epa.gov |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Ambeed ambeed.com |

| XLogP3 | 3.7 | PubChem nih.gov |

| Rotatable Bonds | 4 | Ambeed ambeed.com |

| Hydrogen Bond Acceptors | 2 | Ambeed ambeed.com |

| Hydrogen Bond Donors | 1 | Ambeed ambeed.com |

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms provides a dynamic view of how chemical transformations involving this compound occur. These simulations are instrumental in identifying intermediates, determining the structures of transition states, and elucidating reaction pathways.

Computational methods can be used to explore reaction pathways and reduce the need for extensive trial-and-error experimentation in the lab. For instance, the mechanism for the deprotection of the tert-butyl group can be investigated. One study on the deprotection of tert-butyl carbamates using tris(4-bromophenyl)aminium radical cation (often called "magic blue") proposed a catalytic radical cation chain mechanism. acs.org Simulating such a mechanism would involve tracking the electronic and structural changes as the C-O bond of the carbamate is cleaved. acs.orgresearchgate.net

Finding the transition state is a critical part of simulating a reaction mechanism. A transition state is the highest energy point along the minimum energy path between reactants and products. youtube.com Computational techniques like Relaxed Surface Scans and the Nudged Elastic Band (NEB) method are used to locate these transient structures. youtube.com The NEB method, in particular, is powerful for finding the minimum energy path and identifying the "climbing image," which is a refined guess of the transition state geometry. youtube.com Once a transition state geometry is proposed, its validity is typically confirmed by frequency calculations, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Computational Methods for Simulating Reaction Mechanisms

| Method | Application | Key Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of energies for reactants, products, and intermediates. | Reaction thermochemistry, activation energy barriers. |

| Relaxed Surface Scan | Initial exploration of a reaction coordinate (e.g., bond stretching). youtube.com | Qualitative picture of the reaction pathway and an initial guess for the transition state. youtube.com |

| Nudged Elastic Band (NEB) | Finding the minimum energy pathway between known reactants and products. youtube.com | Detailed reaction path, refined transition state structure ("climbing image"). youtube.com |

| Frequency Calculation | Characterization of stationary points on the potential energy surface. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |

Future Research Directions and Emerging Perspectives for Tert Butyl 4 Bromophenyl Carbamate

Development of More Sustainable and Greener Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign processes. For tert-butyl (4-bromophenyl)carbamate and its derivatives, research is increasingly focused on "green chemistry" principles to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials.

Key research efforts are directed towards solvent-free reaction conditions. ambeed.comtubitak.gov.tr For instance, the synthesis of primary carbamates has been achieved by grinding alcohols or phenols with sodium cyanate (B1221674) and a solid acid catalyst like silica (B1680970) sulfuric acid or trichloroacetic acid at room temperature, completely avoiding toxic solvents. tubitak.gov.trarkat-usa.org One specific green method for preparing this compound involves reacting 4-bromoaniline (B143363) with Boc anhydride (B1165640) without any solvent, achieving a 96% yield. ambeed.com Another approach utilizes an iron(III) trifluoromethanesulfonate (B1224126) catalyst in a neat reaction mixture, also at room temperature. ambeed.com

The replacement of traditional, hazardous solvents with greener alternatives is another significant research avenue. In Suzuki coupling reactions, which are common for this compound, cyclopentyl methyl ether (CPME) has been successfully used as a substitute for the more hazardous tetrahydrofuran (B95107) (THF), maintaining high yields while lowering environmental impact. Similarly, palladium-catalyzed amination reactions, a key transformation for this molecule, have been successfully performed in water using a surfactant to create micelles that facilitate the reaction. These aqueous systems can often be run at lower temperatures, from room temperature to 40°C, further enhancing the green credentials of the process.

| Synthetic Method | Key Features | Reported Yield | Reference |

| Solvent-Free Synthesis | Reaction of 4-bromoaniline and Boc anhydride without solvent. | 94% - 96% | ambeed.com |

| Solid Acid Catalysis | Solvent-free reaction using silica sulfuric acid. | High yields | arkat-usa.org |

| Green Solvent Substitution | Use of Cyclopentyl methyl ether (CPME) instead of THF in Suzuki couplings. | 82% | |

| Aqueous Micellar Catalysis | Pd-catalyzed amination in a TPGS-750-M/water solution. | Good to excellent yields |

This table provides a summary of research findings on sustainable synthetic routes.

Exploration of Novel Catalytic Systems for Transformations

The bromine atom and the Boc-protected amine group on this compound make it an ideal substrate for a wide range of catalytic transformations, particularly cross-coupling and deprotection reactions. Future research is focused on discovering and optimizing new catalytic systems that offer greater efficiency, selectivity, and broader functional group tolerance under milder conditions.

A significant area of development is in metal-free catalysis. Researchers have reported a mild and efficient method for the deprotection of the tert-butyl carbamate (B1207046) group using a triarylamminium radical cation, known as "magic blue" (MB•+), as a catalyst along with triethylsilane. acs.orgresearchgate.net This system avoids the harsh acidic conditions or transition metals typically required for Boc-group removal, operating effectively at room temperature. acs.orgresearchgate.net

In the realm of metal-catalyzed reactions, advancements continue to be made. Palladium catalysis remains a cornerstone for transformations of this compound. For example, palladium-catalyzed Suzuki cross-coupling reactions are used to synthesize complex bi-aryl structures from tert-butyl bis(4-bromophenyl)carbamate, with toluene (B28343) being identified as an optimal solvent for achieving high yields. mdpi.com Furthermore, new palladium catalyst systems are being developed for amination reactions in environmentally friendly aqueous solutions, demonstrating the ongoing effort to improve established methods.

Beyond palladium, other transition metals are being explored. A novel approach employs nickel-catalyzed photoredox reactions using simple tert-butylamine (B42293) as a cost-effective, bifunctional additive that acts as both a base and a ligand. chemrxiv.org This system is effective for various C–O and C–N bond-forming reactions, highlighting a move towards more economical and versatile catalytic strategies. chemrxiv.org

| Catalytic System | Transformation | Key Advantage | Reference |

| Tris(4-bromophenyl)amminium radical cation (Magic Blue) | Deprotection of Boc group | Metal-free, mild room temperature conditions. | acs.orgresearchgate.net |

| Tetrakis(triphenylphosphine)palladium(0) | Suzuki cross-coupling | High yields in toluene for bi-aryl synthesis. | mdpi.com |

| [(π-allyl)PdCl]₂ / cBRIDP Ligand | Amination in water | Enables reaction in a green solvent under mild temperatures. | |

| Nickel/Photoredox with tert-butylamine | C-O and C-N cross-coupling | Uses an inexpensive, bifunctional additive instead of complex ligands. | chemrxiv.org |

This table presents novel catalytic systems and their applications for this compound.

Expansion of Applications in Emerging Interdisciplinary Fields

The versatility of this compound makes it an attractive building block for materials with novel electronic and optical properties, extending its use beyond traditional organic synthesis into interdisciplinary fields like materials science and medicinal chemistry.

In materials science, derivatives of this compound are being investigated for use in organic electronics. mdpi.com Specifically, it serves as a precursor for synthesizing triarylamine-based donor blocks, which are crucial components in materials for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.com The ability to construct complex, conjugated molecules through Suzuki coupling of the brominated carbamate allows for the fine-tuning of the electronic properties of these materials. mdpi.com Other derivatives are being explored for applications in molecular sensors, fluorescent probes, and materials that exhibit aggregation-induced emission (AIE). chemshuttle.combldpharm.com

In medicinal chemistry, the compound and its analogues serve as important intermediates in the synthesis of biologically active molecules. smolecule.com The 4-bromophenyl moiety provides a handle for introducing diverse functionalities through cross-coupling reactions, while the protected amine allows for sequential chemical modifications. This makes it a valuable scaffold for creating libraries of compounds for drug discovery and for the development of targeted therapeutics, such as kinase inhibitors. chemshuttle.comsmolecule.com

| Field | Application | Role of this compound | Reference |

| Materials Science | Organic Electronics (OLEDs, OFETs) | Precursor to triarylamine donor blocks for photovoltaic materials. | mdpi.com |

| Materials Science | Sensors and Probes | Building block for molecular sensors and fluorescent probes. | chemshuttle.com |

| Medicinal Chemistry | Drug Discovery | Intermediate for synthesizing complex molecules and kinase inhibitors. | chemshuttle.comsmolecule.com |

| Agrochemicals | Bioactive Compounds | Potential structural component for developing new agrochemicals. | smolecule.com |

This table outlines the emerging applications of this compound in various scientific fields.

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will increasingly rely on advanced analytical techniques, particularly in situ spectroscopy, to probe the reactive pathways of this compound in real-time.

In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allow researchers to observe reactions as they happen, identifying transient intermediates and byproducts that are invisible to traditional endpoint analysis. For example, NMR studies have been used to elucidate the mechanism of the "magic blue" catalyzed deprotection of tert-butyl carbamates. acs.org By monitoring the reaction in a sealed NMR tube, researchers could detect the formation of gaseous isobutene and track the conversion of the substrate to the product, confirming that the catalyst was not consumed and that the silyl (B83357) ester was a key intermediate before the final product was formed upon aqueous workup. acs.org

Similarly, in situ IR spectroscopy has proven invaluable for monitoring the progress of lithiation-borylation reactions on carbamate-protected compounds, providing real-time data on the consumption of starting materials and the formation of the boronic ester intermediate. bris.ac.uk Applying these advanced techniques to the various transformations of this compound—from its sustainable synthesis to its novel catalytic reactions—will provide a foundational understanding needed to predict reaction outcomes, minimize side reactions, and design the next generation of synthetic methodologies with greater precision and control. chemrxiv.orgbris.ac.uk

Q & A

Basic: What are the recommended handling precautions for tert-Butyl (4-bromophenyl)carbamate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. Avoid inhalation of dust or vapors by working in a fume hood with adequate ventilation .

- Environmental Precautions: Prevent entry into drains. Collect spills using non-dust-generating methods (e.g., sweeping) and store in closed containers for disposal .

- First Aid: For inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water .

Basic: What synthetic routes are reported for this compound?

Answer:

-

Boc Protection of Amines: React 4-bromoaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .

-

Derivatization of Bromophenyl Groups: Analogous methods involve coupling bromophenyl intermediates with tert-butyl carbamate via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .

-

Example Protocol:

Step Reagents/Conditions Yield Reference Boc Protection Boc₂O, TEA, THF, 0°C → RT, 12h 75–85% Adapted from

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

- Parameter Tuning:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during Boc protection .

- Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance selectivity for bromophenyl derivatives .

- Solvent Choice: Anhydrous THF or DMF improves solubility of intermediates .

- Purity Enhancement: Purify via column chromatography (hexane:EtOAc gradient) or recrystallization from ethanol/water mixtures .

Advanced: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopic Methods:

- NMR: ¹H NMR (CDCl₃): δ 7.4–7.5 (d, 2H, Ar-Br), δ 1.4 (s, 9H, tert-butyl) .

- Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 273.04 (C₁₁H₁₄BrNO₂) .

- Purity Assessment: HPLC (C18 column, acetonitrile/water) to confirm ≥95% purity .

Advanced: How should researchers resolve discrepancies in reported safety data for this compound?

Answer:

- Data Cross-Validation: Compare SDS entries (e.g., Indagoo vs. Combi-Blocks ) and prioritize peer-reviewed studies.

- Experimental Testing: Conduct in-house acute toxicity assays (e.g., OECD 423 for LD₅₀) and irritation tests on reconstituted human epidermis .

- Documentation: Report inconsistencies to suppliers and update lab protocols with verified data .

Advanced: What experimental designs are suitable for studying the reactivity of the bromophenyl group?

Answer:

-

Cross-Coupling Reactions: Design Suzuki-Miyaura reactions with arylboronic acids (e.g., phenylboronic acid) using Pd catalysts to form biaryl derivatives .

-

Kinetic Studies: Monitor reaction progress via TLC or in-situ IR spectroscopy under varying temperatures (25–80°C) .

-

Table: Reactivity Screening

Substrate Catalyst Solvent Conversion (%) Phenylboronic acid Pd(PPh₃)₄ DMF/H₂O 92

Advanced: How can stability and decomposition pathways be evaluated under non-standard conditions?

Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (initial scan range: 25–300°C) .

- Hydrolytic Studies: Expose the compound to acidic (HCl/THF) or basic (NaOH/EtOH) conditions and monitor degradation via HPLC .

- Light Sensitivity: Conduct accelerated photostability tests (ICH Q1B guidelines) using UV-Vis irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。